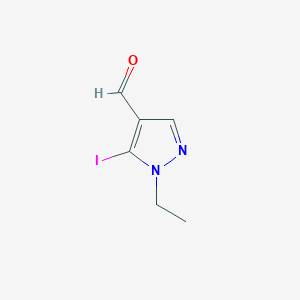

1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC16780953

Molecular Formula: C6H7IN2O

Molecular Weight: 250.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7IN2O |

|---|---|

| Molecular Weight | 250.04 g/mol |

| IUPAC Name | 1-ethyl-5-iodopyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H7IN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |

| Standard InChI Key | UVUPJLNNABJISX-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)C=O)I |

Introduction

Structural and Molecular Characteristics

1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde (molecular formula: C₆H₇IN₂O; molar mass: 250.04 g/mol) features a pyrazole core with three distinct substituents: an ethyl group at N1, an iodine atom at C5, and a formyl group at C4. The iodine atom’s electronegativity and large atomic radius significantly influence the compound’s electronic structure, enhancing its susceptibility to nucleophilic substitution and transition-metal-catalyzed reactions . The aldehyde moiety provides a reactive site for condensation and nucleophilic addition reactions, while the ethyl group contributes to lipophilicity, affecting solubility and intermolecular interactions .

The compound’s planar pyrazole ring facilitates π-π stacking interactions, which are critical in crystal packing and supramolecular chemistry applications. X-ray crystallography of analogous iodopyrazole derivatives reveals bond lengths of approximately 1.35 Å for C-I and 1.22 Å for the aldehyde C=O bond, consistent with typical halogen and carbonyl bonding patterns .

Synthetic Methodologies

Direct Iodination Strategies

A common route to 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde involves electrophilic iodination of preformed pyrazolecarbaldehydes. In one approach, 1-ethyl-1H-pyrazole-4-carbaldehyde is treated with iodine monochloride (ICl) in the presence of potassium carbonate, yielding the 5-iodo derivative via regioselective electrophilic aromatic substitution . This method typically achieves moderate yields (55–65%) due to competing side reactions at the aldehyde group.

Key reaction conditions:

-

Solvent: Chloroform or dichloromethane

-

Temperature: 0°C to room temperature

Protective Group Approaches

To mitigate undesired aldehyde reactivity during iodination, researchers have employed protective group strategies. The Arkivoc study demonstrates that N-protection with ethoxyethyl groups stabilizes the pyrazole core during halogenation . For example:

-

Protection of 1H-pyrazole-4-carbaldehyde with ethyl vinyl ether under trifluoroacetic acid catalysis yields 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.

-

Subsequent iodination with ICl introduces the iodine atom at C5.

-

Acidic hydrolysis removes the ethoxyethyl group, regenerating the NH moiety .

Transition-Metal-Mediated Routes

Physicochemical Properties

Experimental and computational studies provide insight into the compound’s behavior:

The strong electron-withdrawing effect of the iodine atom lowers the pKa of the pyrazole NH proton compared to non-halogenated analogs (typical pKa ≈ 2.5) . This enhanced acidity facilitates deprotonation under mild basic conditions, enabling metalation for further functionalization .

Reactivity and Functionalization

Aldehyde Group Transformations

The formyl group undergoes characteristic nucleophilic additions:

-

Condensation with hydrazines forms hydrazone derivatives, useful in coordination chemistry.

-

Grignard reagent addition produces secondary alcohols, which can be oxidized to ketones .

Notably, the aldehyde’s reactivity is tempered by conjugation with the pyrazole ring, reducing its susceptibility to over-oxidation compared to benzaldehyde derivatives .

Halogen Exchange Reactions

The iodine atom participates in Ullmann-type couplings and halogen-metal exchanges. Treatment with CuCN in DMF at 120°C replaces iodine with a cyano group, yielding 1-ethyl-5-cyano-1H-pyrazole-4-carbaldehyde . This reactivity underpins the compound’s utility in synthesizing polysubstituted pyrazoles.

Cross-Coupling Applications

In Sonogashira reactions, the iodine substituent couples with terminal alkynes under Pd/Cu catalysis. For instance, reaction with phenylacetylene produces 1-ethyl-5-(phenylethynyl)-1H-pyrazole-4-carbaldehyde, a precursor to fluorescent dyes . Optimal conditions require:

Comparative Analysis with Related Pyrazoles

The table below contrasts key features of structurally similar pyrazole derivatives:

The 5-iodo substitution in the target compound provides superior leaving-group ability compared to bromo analogs, facilitating metal-catalyzed transformations .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The iodine and aldehyde moieties serve as orthogonal reactive sites for sequential functionalization. In antidiabetic drug development, researchers have derivatized the aldehyde to thiazolidinediones, which act as PPARγ agonists .

Ligand Design

Pd complexes incorporating 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde-derived Schiff bases exhibit catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers >10⁴ in aryl chloride cross-couplings .

Organic Electronics

Thin films of ethynylated derivatives demonstrate tunable electroluminescence, with λmax adjustable from 450 nm to 620 nm via substituent modification .

Future Research Directions

-

Mechanistic Studies: Elucidate the role of iodine in modulating aldehyde reactivity through in situ IR and NMR spectroscopy.

-

Continuous Flow Synthesis: Develop microreactor-based iodination protocols to improve yield and safety.

-

Biological Screening: Evaluate antimicrobial and anticancer activity of Schiff base derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume